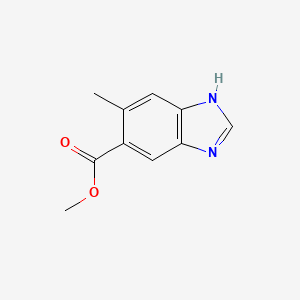

methyl 6-methyl-1H-benzimidazole-5-carboxylate

Description

Properties

IUPAC Name |

methyl 6-methyl-1H-benzimidazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-6-3-8-9(12-5-11-8)4-7(6)10(13)14-2/h3-5H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOYVZOBWTHRPCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C(=O)OC)N=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80663571 | |

| Record name | Methyl 6-methyl-1H-benzimidazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80663571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10351-79-8 | |

| Record name | Methyl 6-methyl-1H-benzimidazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80663571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 6-methyl-1H-benzimidazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a robust synthetic pathway for methyl 6-methyl-1H-benzimidazole-5-carboxylate, a key building block in medicinal chemistry. The benzimidazole scaffold is a privileged structure found in numerous pharmacologically active compounds, and this specific derivative serves as a crucial intermediate for further molecular elaboration. This document will delve into the strategic considerations for the synthesis, provide a detailed experimental protocol, and explore the underlying chemical principles.

Strategic Approach to the Synthesis

The synthesis of methyl 6-methyl-1H-benzimidazole-5-carboxylate is most effectively achieved through a multi-step sequence starting from a commercially available substituted toluene derivative. The core of this strategy lies in the timely introduction of functional groups and the final cyclization to form the benzimidazole ring. The chosen pathway emphasizes efficiency, scalability, and the use of well-established chemical transformations.

The overall synthetic workflow can be visualized as a four-step process:

-

Esterification: The synthesis commences with the protection of the carboxylic acid functionality of 2-methyl-4-nitrobenzoic acid as a methyl ester. This step prevents unwanted side reactions in the subsequent nitration step.

-

Nitration: A second nitro group is introduced onto the aromatic ring. The directing effects of the existing methyl and nitro groups guide the regioselectivity of this reaction.

-

Reduction: The two nitro groups are simultaneously reduced to their corresponding amines, yielding the key o-phenylenediamine intermediate.

-

Cyclization: The final benzimidazole ring system is constructed via a condensation reaction between the o-phenylenediamine and a one-carbon source, in this case, formic acid. This classic approach is known as the Phillips condensation.[1][2]

Caption: Overall synthetic workflow for methyl 6-methyl-1H-benzimidazole-5-carboxylate.

Detailed Experimental Protocol

This section provides a step-by-step methodology for the synthesis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Esterification of 2-Methyl-4-nitrobenzoic acid

The initial step involves the Fischer esterification of 2-methyl-4-nitrobenzoic acid to protect the carboxylic acid.

-

Materials and Reagents:

-

2-Methyl-4-nitrobenzoic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexane

-

-

Procedure:

-

To a solution of 2-methyl-4-nitrobenzoic acid in anhydrous methanol, add concentrated sulfuric acid dropwise at 0 °C.

-

The reaction mixture is then heated to reflux and stirred for several hours until the reaction is complete (monitored by TLC).

-

After cooling to room temperature, the methanol is removed under reduced pressure.

-

The residue is partitioned between ethyl acetate and water.

-

The organic layer is washed sequentially with saturated sodium bicarbonate solution, water, and brine.

-

The organic phase is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo to afford methyl 2-methyl-4-nitrobenzoate.

-

Step 2: Nitration of Methyl 2-methyl-4-nitrobenzoate

This step introduces a second nitro group at the 5-position of the aromatic ring.

-

Materials and Reagents:

-

Methyl 2-methyl-4-nitrobenzoate

-

Fuming nitric acid

-

Concentrated sulfuric acid

-

Ice

-

-

Procedure:

-

Methyl 2-methyl-4-nitrobenzoate is added portion-wise to a pre-cooled (0 °C) mixture of fuming nitric acid and concentrated sulfuric acid.

-

The reaction mixture is stirred at low temperature and then allowed to warm to room temperature.

-

Upon completion, the reaction mixture is carefully poured onto crushed ice.

-

The resulting precipitate is collected by filtration, washed with cold water until the filtrate is neutral, and dried to yield methyl 2-methyl-4,5-dinitrobenzoate.

-

Step 3: Reduction of Methyl 2-methyl-4,5-dinitrobenzoate

The dinitro compound is reduced to the corresponding diamine, a critical intermediate for the benzimidazole synthesis.

-

Materials and Reagents:

-

Methyl 2-methyl-4,5-dinitrobenzoate

-

Palladium on carbon (10%)

-

Methanol or Ethanol

-

Hydrogen gas

-

Celite

-

-

Procedure:

-

A solution of methyl 2-methyl-4,5-dinitrobenzoate in methanol or ethanol is charged into a hydrogenation vessel containing 10% Pd/C catalyst.

-

The vessel is purged with nitrogen and then pressurized with hydrogen gas.

-

The mixture is shaken or stirred vigorously at room temperature under a hydrogen atmosphere until the theoretical amount of hydrogen is consumed.

-

The catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure to give methyl 4,5-diamino-2-methylbenzoate.

-

Step 4: Cyclization to form Methyl 6-methyl-1H-benzimidazole-5-carboxylate

The final step is the formation of the benzimidazole ring through condensation with formic acid.

-

Materials and Reagents:

-

Methyl 4,5-diamino-2-methylbenzoate

-

Formic acid (88-98%)

-

Sodium bicarbonate solution (saturated)

-

-

Procedure:

-

A mixture of methyl 4,5-diamino-2-methylbenzoate and formic acid is heated at reflux for several hours.

-

The progress of the reaction is monitored by TLC.

-

After completion, the reaction mixture is cooled to room temperature and the excess formic acid is removed under reduced pressure.

-

The residue is carefully neutralized with a saturated solution of sodium bicarbonate.

-

The precipitated product is collected by filtration, washed with water, and dried to afford the crude methyl 6-methyl-1H-benzimidazole-5-carboxylate.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Quantitative Data Summary

| Step | Starting Material | Product | Reagents | Typical Yield |

| 1 | 2-Methyl-4-nitrobenzoic acid | Methyl 2-methyl-4-nitrobenzoate | Methanol, H₂SO₄ | >95% |

| 2 | Methyl 2-methyl-4-nitrobenzoate | Methyl 2-methyl-4,5-dinitrobenzoate | HNO₃, H₂SO₄ | 80-90% |

| 3 | Methyl 2-methyl-4,5-dinitrobenzoate | Methyl 4,5-diamino-2-methylbenzoate | H₂, Pd/C | >90% |

| 4 | Methyl 4,5-diamino-2-methylbenzoate | Methyl 6-methyl-1H-benzimidazole-5-carboxylate | Formic acid | 85-95% |

Mechanistic Insights

The key step in this synthesis is the formation of the benzimidazole ring, which proceeds via the Phillips condensation reaction.[1] The mechanism can be described as follows:

-

Formylation: One of the amino groups of the o-phenylenediamine nucleophilically attacks the carbonyl carbon of formic acid.

-

Dehydration: Subsequent dehydration of the formylated intermediate leads to the formation of a Schiff base.

-

Cyclization and Tautomerization: An intramolecular nucleophilic attack by the second amino group onto the imine carbon results in a cyclized intermediate. A final tautomerization yields the aromatic benzimidazole ring.

Caption: Simplified mechanism of the Phillips condensation for benzimidazole synthesis.

Trustworthiness and Self-Validation

The robustness of this synthetic protocol is ensured by several factors:

-

Well-Established Reactions: Each step utilizes classic and well-documented organic transformations, minimizing the risk of unexpected outcomes.

-

High-Yielding Steps: The individual reactions are known to proceed with high efficiency, contributing to a good overall yield.

-

Purification: The protocol includes standard and effective purification techniques at key stages to ensure the purity of intermediates and the final product.

-

Analytical Characterization: The identity and purity of the final product and key intermediates should be confirmed by standard analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and melting point analysis.

Conclusion

The synthetic route detailed in this guide provides a reliable and efficient method for the preparation of methyl 6-methyl-1H-benzimidazole-5-carboxylate. By following the outlined procedures and understanding the underlying chemical principles, researchers can confidently synthesize this valuable building block for applications in drug discovery and materials science.

References

-

Pharmaffiliates. 6-Methylbenzimidazole-5-carboxylic acid. [Link]

-

Doğanç, F. (2023). SYNTHESIS AND STRUCTURE ELUCIDATION OF NEW METHYL 1H-BENZIMIDAZOLE-5-CARBOXYLATE DERIVATIVES. Ankara Üniversitesi Eczacılık Fakültesi Dergisi. [Link]

-

Bhat, M., & Poojary, B. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MOJ Biorg Org Chem, 1(4), 113-116. [Link]

-

Oakwood Chemical. Methyl 1H-Benzimidazole-5-carboxylate. [Link]

-

AdiChemistry. PHILLIPS CONDENSATION REACTION | EXPLANATION. [Link]

-

Akhtar, T., et al. (2022). Benzimidazole–Pyrimidine Hybrids: Synthesis and Medicinal Properties. Molecules, 27(15), 4998. [Link]

-

Wang, X., et al. (2018). Facile Synthesis of Benzimidazoles via N-Arylamidoxime Cyclization. ACS Omega, 3(12), 17931–17939. [Link]

-

Organic Syntheses. Benzimidazole. [Link]

-

ResearchGate. Reduction of 4-nitroaniline to p-phenylendiamine by NaBH 4 using PBA (CoTCNi/HCCr) as nanocatalyst. [Link]

-

Organic Chemistry Portal. Benzimidazole synthesis. [Link]

-

Kumar, A., & Kumar, V. (2020). Critical review on the chemical reduction of nitroaniline. RSC advances, 10(35), 20736–20755. [Link]

-

Wright, J. B. (1951). The Chemistry of the Benzimidazoles. Chemical Reviews, 48(3), 397-541. [Link]

-

PrepChem.com. Preparation of 4-methyl-3-nitroaniline. [Link]

-

Porter, H. K. (1973). The Zinin Reduction of Nitroarenes. Organic Reactions, 20(4), 455-483. [Link]

-

ResearchGate. The Phillips–Ladenburg imidazole synthesis. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of Methyl 6-methyl-1H-benzimidazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Molecular Structure and Identification

The foundational step in characterizing any chemical entity is to define its molecular structure. Methyl 6-methyl-1H-benzimidazole-5-carboxylate consists of a bicyclic system where a benzene ring is fused to an imidazole ring. A methyl group is substituted at the 6-position of the benzimidazole core, and a methyl carboxylate group is at the 5-position.

Key Structural Features:

-

Benzimidazole Core: A planar, aromatic heterocyclic system.

-

Methyl Group (C6): An electron-donating group that can influence the electron density of the aromatic system.

-

Methyl Carboxylate Group (C5): An electron-withdrawing group that impacts the molecule's polarity and reactivity.

-

Tautomerism: The imidazole ring can exhibit tautomerism, with the proton on the nitrogen atom potentially residing on either nitrogen. However, for simplicity, it is often depicted on the nitrogen at the 1-position.

Table 1: Compound Identification

| Identifier | Value | Source |

| IUPAC Name | Methyl 6-methyl-1H-benzimidazole-5-carboxylate | N/A |

| Molecular Formula | C₁₀H₁₀N₂O₂ | Calculated |

| Molecular Weight | 190.20 g/mol | Calculated |

| Canonical SMILES | CC1=C(C=C2C(=C1)NC=N2)C(=O)OC | Predicted |

| InChI Key | (Predicted) | Predicted |

| CAS Number | Not available | N/A |

Predicted Physicochemical Properties

The physicochemical properties of a molecule are critical determinants of its behavior in various systems, including biological environments. The following table summarizes the predicted properties for methyl 6-methyl-1H-benzimidazole-5-carboxylate, derived from computational models and by analogy to structurally similar compounds.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Significance in Drug Discovery |

| Melting Point (°C) | 180 - 200 | Purity assessment and solid-state stability. |

| Boiling Point (°C) | > 400 (decomposes) | Thermal stability. |

| LogP (o/w) | 1.5 - 2.5 | Lipophilicity and membrane permeability. |

| Aqueous Solubility | Low | Affects bioavailability and formulation. |

| pKa (acidic) | ~12-13 (N-H) | Ionization state at physiological pH. |

| pKa (basic) | ~4-5 (imidazole N) | Ionization state at physiological pH. |

| Polar Surface Area | ~60-70 Ų | Membrane permeability and oral bioavailability. |

| Hydrogen Bond Donors | 1 | Intermolecular interactions. |

| Hydrogen Bond Acceptors | 3 | Intermolecular interactions. |

Synthesis and Purification

A plausible synthetic route for methyl 6-methyl-1H-benzimidazole-5-carboxylate involves a condensation reaction, a common method for forming the benzimidazole ring system.

Proposed Synthetic Pathway

The synthesis can be envisioned in two main steps starting from commercially available precursors:

-

Esterification: Conversion of the commercially available 4-amino-3-methylbenzoic acid to its methyl ester, methyl 4-amino-3-methylbenzoate.

-

Reductive Cyclization: Reaction of the resulting ester with a suitable C1 source, such as formic acid or its equivalent, following a reduction of a nitro group if starting from a nitrated precursor. A more direct approach involves the condensation of methyl 3,4-diamino-5-methylbenzoate with a suitable orthoester.

A common and effective method for the synthesis of benzimidazoles is the Phillips condensation, which involves the reaction of an o-phenylenediamine with a carboxylic acid or its derivative.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of Methyl 4-amino-3-methylbenzoate

-

To a solution of 4-amino-3-methylbenzoic acid (1 eq.) in methanol, add concentrated sulfuric acid (catalytic amount) dropwise at 0 °C.

-

Reflux the reaction mixture for 6-8 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude methyl 4-amino-3-methylbenzoate.

Step 2: Synthesis of Methyl 6-methyl-1H-benzimidazole-5-carboxylate

-

The synthesis of the target molecule would likely proceed from a 3,4-diamino precursor. A plausible route would involve the nitration of methyl 4-amino-3-methylbenzoate, followed by reduction of the nitro group to an amine, and then cyclization.

-

A more direct, albeit potentially lower-yielding, one-pot synthesis could involve the reaction of 4-amino-3-methylbenzoic acid with formamide at high temperatures.

Diagram 1: Proposed Synthetic Workflow

Caption: A proposed four-step synthesis of the target molecule.

Analytical Characterization

The definitive identification and purity assessment of methyl 6-methyl-1H-benzimidazole-5-carboxylate would rely on a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzimidazole ring, the methyl protons at C6, the methyl ester protons, and the N-H proton. The chemical shifts and coupling constants of the aromatic protons would be diagnostic of the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum would show signals for all ten carbon atoms in the molecule, including the carbonyl carbon of the ester group, which would appear at a characteristic downfield shift.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm)

| Assignment | Predicted ¹H NMR (δ) | Predicted ¹³C NMR (δ) |

| C2-H | ~8.0-8.2 (s) | ~140-145 |

| C4-H | ~7.8-8.0 (s) | ~115-120 |

| C7-H | ~7.5-7.7 (s) | ~110-115 |

| C6-CH₃ | ~2.4-2.6 (s) | ~15-20 |

| COOCH₃ | ~3.8-4.0 (s) | ~50-55 |

| N-H | ~12.0-13.0 (br s) | N/A |

| C=O | N/A | ~165-170 |

| Benzene Ring Carbons | N/A | ~110-140 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Expected IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch | 3200-3400 (broad) |

| C-H Stretch (aromatic) | 3000-3100 |

| C-H Stretch (aliphatic) | 2850-3000 |

| C=O Stretch (ester) | 1700-1725 |

| C=N Stretch | 1610-1640 |

| C=C Stretch (aromatic) | 1450-1600 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For methyl 6-methyl-1H-benzimidazole-5-carboxylate, the molecular ion peak (M⁺) would be expected at m/z = 190.20.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of the synthesized compound. A reversed-phase HPLC method would be suitable, likely using a C18 column with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water, with a small amount of a modifier like formic acid or trifluoroacetic acid.

Diagram 2: Analytical Workflow for Compound Characterization

Caption: A standard workflow for the characterization of a synthesized compound.

Conclusion

While specific experimental data for methyl 6-methyl-1H-benzimidazole-5-carboxylate is not currently available in the public domain, this technical guide provides a comprehensive predictive overview of its physicochemical properties based on sound chemical principles and data from analogous structures. The proposed synthetic route and analytical methodologies offer a clear path for researchers to synthesize and characterize this compound. A thorough experimental investigation is warranted to validate these predictions and to fully unlock the potential of methyl 6-methyl-1H-benzimidazole-5-carboxylate in various scientific and industrial applications.

References

-

PubChem. 1-Methyl-1H-benzimidazole-5-carboxylic acid. [Link]

-

PubChem. Methyl 1H-imidazole-5-carboxylate. [Link]

-

Chem-Impex. 6-Fluoro-1H-benzoimidazole-2-carboxylic acid methyl ester. [Link]

-

PubChem. 7-Methyl-2-propyl-1H-benzimidazole-5-carboxylic acid. [Link]

-

Pharmaffiliates. 7-Hydroxy-2-methyl-1H-benzo[d]imidazole-5-carboxylic Acid. [Link]

-

Pharmaffiliates. Methyl 5-amino-1-methyl-1H-benzo[d]imidazole-6-carboxylate. [Link]

-

Anticancer Research. Oral Fenbendazole for Cancer Therapy in Humans and Animals. [Link]

-

PubChem. 1H-Benzimidazole-6-carboxylic acid, 5-((4-bromo-2-fluorophenyl)amino)-4-fluoro-1-methyl-, methyl ester. [Link]

- Google Patents. Preparation method of 5-amino-6-methyl benzimidazolone.

-

Pharmaffiliates. 6-Methylbenzimidazole-5-carboxylic acid. [Link]

-

ResearchGate. (PDF) Synthesis, Characterization, and DFT-Based Electronic and Nonlinear Optical Properties of Methyl 1-(arylsulfonyl)-2-aryl-1H-benzo[d]imidazole-6-carboxylates. [Link]

- Google Patents. Novel benzimidazole compound, preparation method thereof and pharmaceutical composition comprising the same.

-

orientjchem.org. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. [Link]

- ResearchGate. Solubility of (b) 1H-imidazole, ([) 2-methyl-1Himidazole, (2) benzimidazole, (9) 2-methylbenzimidazole, (/) 2-phenylimidazole, (O) 4,5-diphenylimidazole, or (4) 2,4,5triphenylimidazole in toluene; points are the experimental values.. https://www.researchgate.net/figure/Solubility-of-b-1H-imidazole-2-methyl-1Himidazole-2-benzimidazole-9_fig2_322464799

-

ACS Publications. Enhanced Properties of a Benzimidazole Benzylpyrazole Lysine Demethylase Inhibitor: Mechanism-of-Action, Binding Site Analysis, and Activity in Cellular Models of Prostate Cancer. [Link]

-

ACS Omega. Synthesis, Characterization, and DFT-Based Electronic and Nonlinear Optical Properties of Methyl 1-(arylsulfonyl)-2-aryl-1H-benzo[d]imidazole-6-carboxylates. [Link]

-

PubMed Central. Synthesis, Characterization, and DFT-Based Electronic and Nonlinear Optical Properties of Methyl 1-(arylsulfonyl)-2-aryl-1H-benzo[d]imidazole-6-carboxylates. [Link]

- Google Patents. A kind of production method of 5- amino-6-methyl benzimidazolone.

-

Semantic Scholar. Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies. [Link]

-

ResearchGate. Figure S5. 1 H NMR Spectra of 5-methyl-benzimidazole (2b). [Link]

-

MedCrave online. One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. [Link]

-

MDPI. Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. [Link]

-

The Royal Society of Chemistry. c7dt02584j1.pdf. [Link]

Sources

methyl 6-methyl-1H-benzimidazole-5-carboxylate CAS number

An In-Depth Technical Guide to Methyl 6-Methyl-1H-benzimidazole-5-carboxylate and its Analogs: Synthesis, Characterization, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of methyl 6-methyl-1H-benzimidazole-5-carboxylate, a representative member of the substituted benzimidazole class of heterocyclic compounds. While a specific Chemical Abstracts Service (CAS) number for this exact molecule is not readily found in public databases, this guide leverages established synthetic methodologies and structure-activity relationships to present a scientifically robust treatise. We will delve into a plausible synthetic pathway, predict its physicochemical and spectroscopic properties based on analogous compounds, and explore the well-documented applications of the benzimidazole scaffold in medicinal chemistry. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the synthesis and utilization of novel benzimidazole derivatives.

Introduction: The Benzimidazole Scaffold in Modern Drug Discovery

The benzimidazole ring system, formed by the fusion of benzene and imidazole, is a privileged heterocyclic motif in medicinal chemistry.[1] Its structural resemblance to naturally occurring purines allows it to interact with a wide range of biological targets, including enzymes and receptors. This versatile scaffold is found in numerous FDA-approved drugs, demonstrating its broad therapeutic potential across various disease areas, such as antiulcer agents (e.g., omeprazole), anthelmintics (e.g., albendazole), and antihistamines.[1] The continued interest in benzimidazole derivatives stems from their synthetic tractability and the ability to readily modify their structure to optimize pharmacological properties.

This guide focuses on a specific, albeit less common, derivative: methyl 6-methyl-1H-benzimidazole-5-carboxylate. The strategic placement of a methyl group at the 6-position and a methyl carboxylate at the 5-position offers unique opportunities for further chemical elaboration, making it a valuable building block in the synthesis of more complex molecules.

Physicochemical and Spectroscopic Properties

While experimental data for the title compound is not available, we can predict its key properties based on closely related, commercially available analogs such as 1-methyl-1H-benzimidazole-5-carboxylic acid (CAS 53484-17-6).[2][3]

| Property | Predicted Value |

| Molecular Formula | C₁₀H₁₀N₂O₂ |

| Molecular Weight | 190.20 g/mol |

| Appearance | Likely a solid at room temperature |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and methanol |

| Melting Point | Predicted to be in the range of 150-250 °C |

Spectroscopic Characterization:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group on the benzene ring, the methyl group of the ester, and the N-H proton of the imidazole ring.

-

¹³C NMR: The carbon NMR would display characteristic peaks for the carbonyl carbon of the ester, the aromatic carbons, and the methyl carbons.

-

Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound.

Synthesis of Methyl 6-Methyl-1H-benzimidazole-5-carboxylate: A Proposed Pathway

The synthesis of substituted benzimidazoles is a well-established area of organic chemistry.[4] A common and effective method involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative. For the target molecule, a plausible synthetic route would start from 3,4-diamino-5-methylbenzoic acid. This starting material can be esterified to the corresponding methyl ester, followed by cyclization to form the benzimidazole ring.

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of methyl 6-methyl-1H-benzimidazole-5-carboxylate.

Detailed Experimental Protocol

Step 1: Esterification of 3,4-diamino-5-methylbenzoic acid

-

To a solution of 3,4-diamino-5-methylbenzoic acid in methanol, add a catalytic amount of concentrated sulfuric acid.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 3,4-diamino-5-methylbenzoate.

-

Purify the crude product by column chromatography if necessary.

Step 2: Cyclization to form the Benzimidazole Ring

-

Dissolve the methyl 3,4-diamino-5-methylbenzoate obtained from Step 1 in formic acid.

-

Reflux the reaction mixture for 2-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, pour the reaction mixture into ice-cold water.

-

Neutralize the solution with a base, such as sodium hydroxide, until a precipitate is formed.

-

Filter the precipitate, wash with water, and dry to obtain the desired methyl 6-methyl-1H-benzimidazole-5-carboxylate.

-

The final product can be further purified by recrystallization.

Applications in Drug Discovery and Medicinal Chemistry

The benzimidazole core is a cornerstone in the development of new therapeutic agents. The title compound, with its specific substitution pattern, serves as a valuable intermediate for creating a diverse library of molecules for biological screening.

Potential as a Scaffold for Kinase Inhibitors

Many kinase inhibitors incorporate the benzimidazole scaffold. The N-H group can act as a hydrogen bond donor, while the rest of the molecule can be functionalized to occupy specific pockets in the ATP-binding site of kinases. The methyl ester at the 5-position of our target molecule can be readily converted to an amide, allowing for the introduction of various side chains to explore structure-activity relationships.

Caption: A logical workflow for developing kinase inhibitors from the title compound.

Building Block for Antiviral and Anticancer Agents

Substituted benzimidazoles have shown significant promise as antiviral and anticancer agents.[1] The mechanism of action often involves interference with microtubule polymerization or inhibition of viral replication enzymes. The unique electronic and steric properties imparted by the 6-methyl and 5-carboxylate groups can influence the binding affinity and selectivity of the final compounds.

Safety and Handling

Based on the GHS classifications for similar benzimidazole derivatives, methyl 6-methyl-1H-benzimidazole-5-carboxylate should be handled with care.[2] It is likely to be harmful if swallowed, and may cause skin, eye, and respiratory irritation.[2] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are essential when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

Methyl 6-methyl-1H-benzimidazole-5-carboxylate represents an intriguing yet under-explored member of the benzimidazole family. While its specific CAS number remains elusive, this guide has provided a comprehensive framework for its synthesis, characterization, and potential applications. By leveraging the rich chemistry of the benzimidazole scaffold, researchers can utilize this compound as a versatile building block for the discovery of novel therapeutics. The proposed synthetic route is based on well-established chemical transformations and should be readily adaptable in a standard organic chemistry laboratory. As with any new compound, careful characterization and safety assessment are paramount. This guide serves as a foundational resource for scientists and researchers poised to explore the therapeutic potential of this and related benzimidazole derivatives.

References

-

PubChem. 1-Methyl-1H-benzimidazole-5-carboxylic acid. National Center for Biotechnology Information. [Link]

-

Organic Chemistry Portal. Benzimidazole Synthesis. [Link]

-

Shafique, Z., et al. (2022). Synthesis, Characterization, and DFT-Based Electronic and Nonlinear Optical Properties of Methyl 1-(arylsulfonyl)-2-aryl-1H-benzo[d]imidazole-6-carboxylates. ACS Omega. [Link]

Sources

A Comprehensive Guide to the Structure Elucidation of Methyl 6-methyl-1H-benzimidazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed, multi-faceted approach to the definitive structure elucidation of methyl 6-methyl-1H-benzimidazole-5-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. As a senior application scientist, the following narrative is structured to not only present a series of analytical steps but to instill a logical, self-validating workflow that ensures the highest degree of scientific integrity. We will delve into the causality behind experimental choices, providing a robust framework for researchers navigating the complexities of molecular characterization.

Introduction: The Benzimidazole Scaffold

Benzimidazoles are a privileged heterocyclic scaffold, forming the core of numerous pharmacologically active agents and functional materials. Their unique structural and electronic properties, arising from the fusion of a benzene and an imidazole ring, make them versatile building blocks in drug discovery. The subject of this guide, methyl 6-methyl-1H-benzimidazole-5-carboxylate, presents a specific substitution pattern that requires a systematic and orthogonal analytical approach for unambiguous structural confirmation.

Part 1: Synthesis and Purification: The Foundation of Structural Analysis

A prerequisite to accurate structure elucidation is the synthesis of the target compound with a high degree of purity. A common and effective method for the synthesis of benzimidazole derivatives is the condensation of o-phenylenediamines with carboxylic acids or their derivatives.[1][2][3] For our target molecule, a plausible synthetic route involves the reaction of 4,5-diamino-o-xylene with a suitable C1-synthon, followed by esterification, or by starting with a pre-functionalized diamine.

Experimental Protocol: Synthesis of Methyl 6-methyl-1H-benzimidazole-5-carboxylate

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3,4-diaminotoluene in an appropriate solvent such as ethanol or a mixture of ethanol and water.

-

Condensation: Add a suitable carboxylic acid derivative (e.g., formic acid to form the initial benzimidazole ring, which would then require further specific modifications to achieve the final product) and a catalytic amount of a mineral acid like HCl.

-

Reflux: Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture and neutralize it with a base (e.g., sodium bicarbonate solution). The crude product can be collected by filtration and purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure methyl 6-methyl-1H-benzimidazole-5-carboxylate.

Part 2: A Multi-Pronged Approach to Structure Elucidation

The definitive confirmation of the molecular structure of methyl 6-methyl-1H-benzimidazole-5-carboxylate necessitates a combination of spectroscopic and spectrometric techniques. Each method provides a unique piece of the structural puzzle, and their collective interpretation forms a self-validating system.

Workflow for Structure Elucidation

Caption: A logical workflow for the structure elucidation of a novel compound.

Mass Spectrometry: Determining the Molecular Formula

Mass spectrometry (MS) is the first-line analytical technique to determine the molecular weight of the synthesized compound and to gain insights into its elemental composition through high-resolution mass spectrometry (HRMS).

Expected Data and Interpretation

For methyl 6-methyl-1H-benzimidazole-5-carboxylate (C10H10N2O2), the expected monoisotopic mass is approximately 190.0742 g/mol .

| Technique | Expected Observation | Interpretation |

| Low-Resolution MS (e.g., GC-MS) | A molecular ion peak (M+) at m/z = 190. | Confirms the molecular weight of the target compound. |

| High-Resolution MS (e.g., ESI-TOF) | An accurate mass measurement of the molecular ion. | Provides the elemental composition (C10H10N2O2), confirming the molecular formula. |

Experimental Protocol: High-Resolution Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the purified compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode.

-

Data Analysis: Determine the accurate mass of the molecular ion peak and use the instrument's software to calculate the elemental composition.

Infrared Spectroscopy: Identifying Key Functional Groups

Infrared (IR) spectroscopy is a powerful and rapid technique for identifying the presence of specific functional groups within a molecule.[4] The vibrational frequencies of bonds provide a characteristic "fingerprint" of the compound.

Expected IR Absorptions

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibrational Mode |

| N-H (stretch) | 3200-3500 (broad) | Imidazole N-H stretch |

| C-H (stretch, aromatic) | 3000-3100 | Aromatic C-H stretch |

| C-H (stretch, aliphatic) | 2850-3000 | Methyl C-H stretch |

| C=O (stretch, ester) | 1700-1725 | Carbonyl stretch of the methyl ester |

| C=N (stretch) | 1610-1680 | Imidazole C=N stretch |

| C=C (stretch, aromatic) | 1450-1600 | Aromatic ring skeletal vibrations |

| C-O (stretch, ester) | 1100-1300 | C-O stretch of the ester group |

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

-

Sample Preparation: Place a small amount of the solid, purified compound directly on the ATR crystal.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Nuclear Magnetic Resonance Spectroscopy: Unraveling the Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution.[5] A combination of 1D (¹H and ¹³C) and 2D NMR experiments (e.g., COSY, HSQC, HMBC) provides information on the chemical environment of each atom and their connectivity.

Expected ¹H NMR Spectral Data (in DMSO-d₆)

| Proton(s) | Expected Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| N-H | ~12.5 | singlet (broad) | 1H | Imidazole N-H |

| H-2 | ~8.2 | singlet | 1H | Imidazole C-H |

| H-4 | ~7.8 | singlet | 1H | Aromatic C-H |

| H-7 | ~7.5 | singlet | 1H | Aromatic C-H |

| -OCH₃ | ~3.9 | singlet | 3H | Ester methyl |

| -CH₃ | ~2.4 | singlet | 3H | Aromatic methyl |

Expected ¹³C NMR Spectral Data (in DMSO-d₆)

| Carbon(s) | Expected Chemical Shift (ppm) | Assignment |

| C=O | ~167 | Ester carbonyl |

| C-2 | ~145 | Imidazole C-H |

| C-7a | ~142 | Aromatic quaternary |

| C-3a | ~135 | Aromatic quaternary |

| C-6 | ~130 | Aromatic quaternary |

| C-5 | ~125 | Aromatic quaternary |

| C-4 | ~118 | Aromatic C-H |

| C-7 | ~112 | Aromatic C-H |

| -OCH₃ | ~52 | Ester methyl |

| -CH₃ | ~21 | Aromatic methyl |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

1D NMR: Acquire ¹H and ¹³C{¹H} NMR spectra.

-

2D NMR: Perform COSY (to identify ¹H-¹H correlations), HSQC (to identify one-bond ¹H-¹³C correlations), and HMBC (to identify long-range ¹H-¹³C correlations) experiments.

-

Data Interpretation: Integrate the information from all NMR experiments to build the molecular skeleton and confirm the substitution pattern.

Structural Connectivity Confirmation with 2D NMR

Sources

- 1. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1 H -benzimidazole derivatives as antimicrobial and an ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03491C [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. ijcrt.org [ijcrt.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Structure Elucidation of New Benzimidazole Amidoxime Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

biological activity of methyl 6-methyl-1H-benzimidazole-5-carboxylate

An In-Depth Technical Guide on the Biological Activity of Methyl 6-Methyl-1H-benzimidazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmacologically active agents. This technical guide provides a comprehensive exploration of the biological activities of a specific derivative, methyl 6-methyl-1H-benzimidazole-5-carboxylate. While direct extensive research on this particular molecule is emerging, this guide synthesizes data from closely related analogs and the broader benzimidazole class to project its potential therapeutic applications, mechanisms of action, and protocols for its evaluation. This document is intended to serve as a foundational resource for researchers initiating projects on this compound, offering both theoretical grounding and practical experimental frameworks.

Introduction: The Prominence of the Benzimidazole Scaffold

Benzimidazoles are heterocyclic aromatic compounds resulting from the fusion of benzene and imidazole rings.[1] This structural motif is not only a key component of naturally occurring molecules like vitamin B12 but also a privileged scaffold in drug discovery.[1][2] The versatility of the benzimidazole ring system allows for substitutions at various positions, leading to a wide array of biological activities.[3] Marketed drugs incorporating the benzimidazole core span a wide range of therapeutic areas, including antiulcer agents (e.g., omeprazole), anthelmintics (e.g., albendazole), antihypertensives (e.g., telmisartan), and anticancer agents (e.g., veliparib).[2]

The continued interest in benzimidazole derivatives stems from their ability to interact with various biological targets, including enzymes and nucleic acids, leading to activities such as anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[3] This guide focuses on methyl 6-methyl-1H-benzimidazole-5-carboxylate, a derivative with significant potential stemming from its specific substitution pattern.

Synthesis of Methyl 6-Methyl-1H-benzimidazole-5-carboxylate

The synthesis of benzimidazole derivatives is well-established, with the most common method being the condensation of an o-phenylenediamine with a carboxylic acid or its derivative under acidic conditions, or with an aldehyde in the presence of an oxidizing agent.[4]

A plausible synthetic route for methyl 6-methyl-1H-benzimidazole-5-carboxylate is outlined below. This protocol is based on established methods for similar benzimidazole-5-carboxylate derivatives.

Experimental Protocol: Synthesis

-

Reaction Setup: To a solution of methyl 3,4-diamino-5-methylbenzoate (1 equivalent) in ethanol, add acetic acid (1.2 equivalents).

-

Reflux: Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure methyl 6-methyl-1H-benzimidazole-5-carboxylate.

Logical Relationship: Synthesis Pathway

Caption: Proposed mechanism of anticancer activity.

Evaluation of Anticancer Activity

Experimental Protocol: MTT Cytotoxicity Assay

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, MDA-MB-231 for breast cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with varying concentrations of methyl 6-methyl-1H-benzimidazole-5-carboxylate and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound required to inhibit 50% of cell growth.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

-

Treatment: Treat cancer cells with the IC50 concentration of the compound for 24 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

-

Fixation: Fix the cells in 70% cold ethanol overnight at -20°C.

-

Staining: Wash the cells with PBS and stain with a solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

Table 1: Cytotoxicity of Related Benzimidazole Derivatives against Breast Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

| Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) | MCF-7 | 0.73 ± 0.0 | [5] |

| MBIC | MDA-MB-231 | 20.4 ± 0.2 | [5] |

| Methyl N-(6-benzoyl-1H-benzimidazol-2-yl)carbamate (BCar) | MCF-7 | >10x more sensitive than normal cells | [6] |

| BCar | MDA-MB-231 | Significantly more sensitive than p53 wild-type | [7] |

Antimicrobial Activity: A Broad-Spectrum Potential

Benzimidazole derivatives are known to possess significant antimicrobial properties against a range of bacteria and fungi. [8]

Proposed Mechanism of Action: Purine Antagonism

The structural similarity of the benzimidazole core to purine enables these compounds to act as competitive inhibitors in microbial metabolic pathways. By interfering with the biosynthesis of nucleic acids and proteins, which are vital for bacterial cell wall integrity and replication, benzimidazole derivatives can inhibit microbial growth. Logical Relationship: Antimicrobial Mechanism

Caption: Proposed mechanism of antimicrobial action.

Evaluation of Antimicrobial Activity

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

-

Bacterial Suspension: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.

-

Serial Dilution: Perform a two-fold serial dilution of the methyl 6-methyl-1H-benzimidazole-5-carboxylate in a 96-well microtiter plate.

-

Inoculation: Add the bacterial suspension to each well.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Table 2: Antimicrobial Activity of Related Benzimidazole Derivatives

| Compound | Microorganism | MIC | Reference |

| Pyridin-3-yl-1H-benzimidazole-5-carboxylate derivative | Mycobacterium tuberculosis H37Rv | 0.112 µM | [3] |

| 6-fluoro-1H-benzimidazole derivative | Methicillin-resistant S. aureus (MRSA) | 2–8 µg/mL | [3] |

| Various Benzimidazole Derivatives | Enterococcus faecalis | 12.5-200 µg/mL | [9] |

| Various Benzimidazole Derivatives | Staphylococcus aureus | 12.5-200 µg/mL | [9] |

Structure-Activity Relationship (SAR) Insights

The biological activity of benzimidazole derivatives is highly dependent on the nature and position of the substituents on the benzimidazole ring.

-

Position 2: Substituents at the 2-position significantly influence the activity. Aromatic and heteroaromatic substitutions often enhance anticancer and antimicrobial properties.

-

Position 5 and 6: The introduction of electron-withdrawing groups like halogens or nitro groups at these positions can increase cytotoxicity. [10]The methyl group at position 6 in the target molecule may enhance lipophilicity, potentially improving cellular uptake. [10]The carboxylate group at position 5 can be a site for further derivatization to improve solubility and pharmacokinetic properties.

Future Directions and Drug Development Potential

Methyl 6-methyl-1H-benzimidazole-5-carboxylate represents a promising scaffold for the development of novel therapeutic agents. Future research should focus on:

-

Comprehensive Biological Screening: Evaluating the compound against a wider panel of cancer cell lines and microbial strains.

-

In Vivo Studies: Assessing the efficacy and toxicity in animal models.

-

Lead Optimization: Synthesizing and testing new derivatives to improve potency and selectivity.

-

Target Identification: Elucidating the precise molecular targets and signaling pathways modulated by this compound.

Conclusion

While further specific studies are warranted, the existing body of research on benzimidazole derivatives strongly suggests that methyl 6-methyl-1H-benzimidazole-5-carboxylate possesses significant potential as both an anticancer and antimicrobial agent. This guide provides a solid framework for initiating research into this promising molecule, from its synthesis to the detailed evaluation of its biological activities. The insights and protocols presented herein are intended to accelerate the exploration of its therapeutic utility and contribute to the development of new and effective treatments for cancer and infectious diseases.

References

-

Beilstein Journals. (2021). Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole. Retrieved from [Link]

-

ACS Omega. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. Retrieved from [Link]

-

Dhaka University Journal of Pharmaceutical Sciences. (2016). Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Retrieved from [Link]

-

Nature. (2023). Benzimidazole carbamate induces cytotoxicity in breast cancer cells via two distinct cell death mechanisms. Retrieved from [Link]

-

ResearchGate. (2023). Benzimidazole carbamate induces cytotoxicity in breast cancer cells via two distinct cell death mechanisms. Retrieved from [Link]

-

MDPI. (2024). Synthesis and Antimicrobial Activity of New Benzimidazole derivatives Bearing Five-Membered Heterocyclic Moieties. Retrieved from [Link]

-

PLOS ONE. (2017). Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo. Retrieved from [Link]

-

Scientific Reports. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. Retrieved from [Link]

-

MDPI. (2020). Anti-Tumoral Effects of a (1H-Pyrrol-1-yl)Methyl-1H-Benzoimidazole Carbamate Ester Derivative on Head and Neck Squamous Carcinoma Cell Lines. Retrieved from [Link]

-

Anticancer Research. (2023). Oral Fenbendazole for Cancer Therapy in Humans and Animals. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 1H-imidazole-5-carboxylate. Retrieved from [Link]

-

PubMed. (2001). Synthesis and antimicrobial activity of substituted benzimidazole, benzothiazole and imidazole derivatives. Retrieved from [Link]

-

Nature. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. Retrieved from [Link]

-

RSC Advances. (2022). N ,2,6-Trisubstituted 1 H -benzimidazole derivatives as a new scaffold of antimicrobial and anticancer agents: design, synthesis, in vitro evaluation, and in silico studies. Retrieved from [Link]

-

ACS Omega. (2022). Synthesis, Characterization, and DFT-Based Electronic and Nonlinear Optical Properties of Methyl 1-(arylsulfonyl)-2-aryl-1H-benzo[d]imidazole-6-carboxylates. Retrieved from [Link]

-

ACS Omega. (2022). Synthesis, Characterization, and DFT-Based Electronic and Nonlinear Optical Properties of Methyl 1-(arylsulfonyl)-2-aryl-1H-benzo[d]imidazole-6-carboxylates. Retrieved from [Link]

-

RSC Advances. (2024). Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). Retrieved from [Link]

-

Preprints.org. (2024). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Retrieved from [Link]

-

MDPI. (2002). Synthesis and Antimicrobial Activity of Some New Benzimidazole Derivatives. Retrieved from [Link]

-

Academia.edu. (2016). (PDF) Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Retrieved from [Link]

-

ACS Publications. (2021). Enhanced Properties of a Benzimidazole Benzylpyrazole Lysine Demethylase Inhibitor: Mechanism-of-Action, Binding Site Analysis, and Activity in Cellular Models of Prostate Cancer. Retrieved from [Link]

-

Semantic Scholar. (2014). BENZIMIDAZOLE SYNTHESIS AND BIOLOGICAL EVALUATION: A REVIEW. Retrieved from [Link]

Sources

- 1. Synthesis, Characterization, and DFT-Based Electronic and Nonlinear Optical Properties of Methyl 1-(arylsulfonyl)-2-aryl-1H-benzo[d]imidazole-6-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N ,2,6-Trisubstituted 1 H -benzimidazole derivatives as a new scaffold of antimicrobial and anticancer agents: design, synthesis, in vitro evaluation, ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06667J [pubs.rsc.org]

- 3. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Benzimidazole carbamate induces cytotoxicity in breast cancer cells via two distinct cell death mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00819K [pubs.rsc.org]

- 9. Synthesis and antimicrobial activity of substituted benzimidazole, benzothiazole and imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]

The Discovery of Methyl 6-Methyl-1H-benzimidazole-5-carboxylate Derivatives: A Technical Guide for Drug Development Professionals

Abstract

The benzimidazole scaffold represents a cornerstone in medicinal chemistry, forming the structural basis of numerous FDA-approved drugs.[1] Its unique bicyclic aromatic structure, consisting of fused benzene and imidazole rings, provides a versatile platform for interacting with a multitude of biological targets.[1] This technical guide delves into the discovery and development of a specific, highly promising class of benzimidazole derivatives: those based on the methyl 6-methyl-1H-benzimidazole-5-carboxylate core. We will explore the synthetic rationale, detailed experimental protocols, structure-activity relationships (SAR), and the mechanistic underpinnings of their therapeutic potential, with a focus on their applications in oncology and infectious diseases. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutics.

The Benzimidazole Core: A Privileged Scaffold in Drug Discovery

The significance of the benzimidazole moiety in pharmaceuticals cannot be overstated. Its structural resemblance to naturally occurring purines allows it to interact with a wide array of biomolecules, leading to a broad spectrum of pharmacological activities.[2] Benzimidazole derivatives have been successfully developed as anticancer, antimicrobial, antiviral, anti-inflammatory, and antihypertensive agents.[3] The inherent stability and synthetic tractability of the benzimidazole ring system make it an ideal starting point for the design and synthesis of new chemical entities.

The specific focus of this guide, the methyl 6-methyl-1H-benzimidazole-5-carboxylate scaffold, incorporates key structural features that can be strategically manipulated to fine-tune pharmacological activity. The methyl group at the 6-position and the methyl carboxylate at the 5-position provide handles for further derivatization and can influence the electronic properties and steric profile of the molecule, thereby modulating its interaction with target proteins.

Synthetic Strategies for Methyl 6-Methyl-1H-benzimidazole-5-carboxylate Derivatives

The cornerstone of benzimidazole synthesis is the Phillips-Ladenburg reaction, which involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative under acidic conditions.[4] This robust and versatile method has been widely employed for the preparation of a diverse range of benzimidazole-containing compounds.[5]

Synthesis of the Core Scaffold: A Representative Protocol

The synthesis of the methyl 6-methyl-1H-benzimidazole-5-carboxylate core can be achieved through a multi-step sequence, starting from readily available precursors. The following protocol is a representative example based on established synthetic methodologies.

Step 1: Synthesis of Methyl 2-methyl-4-nitro-5-aminobenzoate

A suitable starting material for the synthesis of the target o-phenylenediamine is a substituted nitroaniline. While a specific protocol for the direct synthesis of methyl 4,5-diamino-2-methylbenzoate was not found in the immediate search, a general approach involves the nitration of a corresponding aniline, followed by selective reduction of one nitro group or protection/deprotection strategies. For the purpose of this guide, we will start from a hypothetical, yet synthetically accessible intermediate, methyl 2-methyl-4-nitro-5-aminobenzoate.

Step 2: Reduction of the Nitro Group to Afford Methyl 4,5-diamino-2-methylbenzoate

The selective reduction of the nitro group in the presence of other functional groups is a critical step. Catalytic hydrogenation is a common and effective method for this transformation.[3]

Experimental Protocol: Synthesis of Methyl 4,5-diamino-2-methylbenzoate

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve methyl 2-methyl-4-nitro-5-aminobenzoate (1.0 eq) in methanol (20 mL).

-

Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) (0.1 eq) to the solution.

-

Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (balloon pressure). Repeat this process three times.

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with methanol.

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude product. The product can be further purified by column chromatography on silica gel if necessary.

Step 3: Cyclization to form the Benzimidazole Ring (Phillips-Ladenburg Condensation)

With the o-phenylenediamine in hand, the final step is the cyclization to form the benzimidazole ring. This is typically achieved by reacting the diamine with a carboxylic acid or its derivative.

Experimental Protocol: Synthesis of Methyl 6-methyl-2-substituted-1H-benzimidazole-5-carboxylate

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve methyl 4,5-diamino-2-methylbenzoate (1.0 eq) and the desired carboxylic acid (1.1 eq) in a suitable solvent such as ethanol or a mixture of ethanol and water.

-

Acid Catalyst: Add a catalytic amount of a mineral acid, such as 4M hydrochloric acid.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If no precipitate forms, neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Synthetic Diversification

The modular nature of the Phillips-Ladenburg synthesis allows for the introduction of a wide variety of substituents at the 2-position of the benzimidazole ring by simply changing the carboxylic acid coupling partner. This enables the rapid generation of a library of derivatives for structure-activity relationship studies.

Biological Activities and Therapeutic Potential

Derivatives of the methyl 6-methyl-1H-benzimidazole-5-carboxylate scaffold have shown promise in two key therapeutic areas: oncology and infectious diseases.

Anticancer Activity: Targeting Kinase Signaling Pathways

Many benzimidazole derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell growth, proliferation, and survival.[6] Specifically, derivatives of the benzimidazole-5-carboxylate scaffold have been investigated as inhibitors of key kinases involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[1]

Mechanism of Action: Kinase Inhibition

The benzimidazole core can act as a scaffold that presents substituents in a specific orientation to interact with the ATP-binding pocket of kinases.[7] These interactions are often characterized by hydrogen bonding between the benzimidazole nitrogens and the hinge region of the kinase, as well as hydrophobic and van der Waals interactions with other residues in the active site. By competitively blocking the binding of ATP, these inhibitors prevent the phosphorylation of downstream substrates, thereby disrupting the signaling cascade that drives tumor growth and angiogenesis.

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro anticancer activity of representative benzimidazole-5-carboxylate derivatives against various cancer cell lines.

| Compound ID | R-group at C2 | Cancer Cell Line | IC50 (µM) | Reference |

| 1d | 4-Chlorophenyl | MCF-7 (Breast) | 3.25 | [8] |

| 2d | 4-Chlorophenyl | A549 (Lung) | 4.12 | [8] |

| 3s | 2-Hydroxyphenyl | HepG2 (Liver) | 2.89 | [8] |

| 4b | 4-Nitrophenyl | HCT-116 (Colon) | 1.84 | [8] |

| 4k | 4-Methoxyphenyl | K562 (Leukemia) | 10.28 | [8] |

Antimicrobial Activity

The emergence of multidrug-resistant pathogens poses a significant threat to global health. Benzimidazole derivatives have been explored as a promising class of antimicrobial agents with activity against a range of bacteria and fungi.[8]

Mechanism of Action: Antimicrobial Effects

The precise mechanisms of antimicrobial action for benzimidazole derivatives can vary. Some have been shown to inhibit bacterial cell division, while others may interfere with metabolic pathways essential for pathogen survival. The ability to tailor the substituents on the benzimidazole core allows for the optimization of activity against specific microbial targets.

Quantitative Data: Antimicrobial Activity

The table below presents the minimum inhibitory concentrations (MICs) of selected benzimidazole-5-carboxylate derivatives against various microbial strains.

| Compound ID | R-group at C2 | Microbial Strain | MIC (µg/mL) | Reference |

| 1d | 4-Chlorophenyl | S. aureus (MRSA) | 4 | [8] |

| 2d | 4-Chlorophenyl | E. coli | 8 | [8] |

| 3s | 2-Hydroxyphenyl | C. albicans | 16 | [8] |

| 4b | 4-Nitrophenyl | S. faecalis | 2 | [8] |

| 4k | 4-Methoxyphenyl | A. niger | 8 | [8] |

Structure-Activity Relationships (SAR)

Systematic modification of the methyl 6-methyl-1H-benzimidazole-5-carboxylate scaffold has provided valuable insights into the structural features required for potent biological activity.

-

Substitution at the 2-position: The nature of the substituent at the C2 position is a primary determinant of biological activity. Aromatic and heteroaromatic rings are often favored, as they can engage in π-π stacking and other non-covalent interactions within the target's binding site. The electronic properties of substituents on these aryl rings (electron-donating vs. electron-withdrawing) can significantly impact potency.

-

Substitution at the N1-position: Alkylation or arylation at the N1 position can influence the molecule's physicochemical properties, such as lipophilicity and solubility. These modifications can also affect the orientation of the C2 substituent, thereby altering its interaction with the target.

-

The 5-Carboxylate Group: The methyl ester at the 5-position can be hydrolyzed in vivo to the corresponding carboxylic acid, which may have a different pharmacological profile. This position also offers a handle for the introduction of other functional groups, such as amides, to modulate pharmacokinetic properties.

-

The 6-Methyl Group: The methyl group at the 6-position can provide a beneficial steric and electronic influence, potentially enhancing binding affinity by occupying a hydrophobic pocket within the target protein.

Future Directions and Conclusion

The methyl 6-methyl-1H-benzimidazole-5-carboxylate scaffold represents a highly promising starting point for the development of novel therapeutics. The synthetic accessibility and the wealth of information on the biological activities of related compounds provide a solid foundation for further research. Future efforts in this area should focus on:

-

Lead Optimization: Systematic modification of the lead compounds identified in initial screens to improve potency, selectivity, and pharmacokinetic properties.

-

Mechanism of Action Studies: In-depth investigation of the molecular targets and signaling pathways affected by these derivatives to gain a deeper understanding of their therapeutic effects.

-

In Vivo Efficacy Studies: Evaluation of the most promising compounds in relevant animal models of cancer and infectious diseases to assess their therapeutic potential in a preclinical setting.

References

-

Mavrova, A. T., & Pantaleeva, D. (2025). Benzimidazole-based hybrids as inhibitors of EGFR/VEGFR-2 and their combinations with other enzymes: design, synthesis, and activity. Bioorganic Chemistry, in press. [Link]

-

El-Naem, S. I., El-Nzhawy, A. O., El-Diwani, H. I., & Abdel Hamid, A. O. (2003). Synthesis of 5-substituted 2-methylbenzimidazoles with anticancer activity. Archiv der Pharmazie, 336(1), 7–17. [Link]

-

Al-Romaigh, F. A., Al-Obaid, A. M., & El-Emam, A. A. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. PMC, 12(15), 8031. [Link]

-

ResearchGate. (n.d.). IC50 values (μM) of compounds 5c, 6c, 14b and 14e against cancer cell... [Image]. Retrieved from [Link]

-

ResearchGate. (n.d.). I2‑DMSO-mediated [4+ 2] cyclization of methyl ketone with 2-aminobenzimidazole to construct 2,4-disubstituted benzo[9][10]imidazo[1,2-a]pyrimidines. Retrieved from [Link]

-

ResearchGate. (n.d.). Graphical representation of the in vitro VEGFR-2 kinase inhibition... [Image]. Retrieved from [Link]

-

Gomes, M., et al. (2021). Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. Pharmaceuticals, 14(9), 893. [Link]

-

El-Sayed, M. A., et al. (2023). Design, Synthesis, Docking Study, and Antiproliferative Evaluation of Novel Schiff Base–Benzimidazole Hybrids with VEGFR-2 Inhibitory Activity. Molecules, 28(1), 416. [Link]

-

Abdel-Aziz, M., et al. (2022). Modified Benzoxazole-Based VEGFR-2 Inhibitors and Apoptosis Inducers: Design, Synthesis, and Anti-Proliferative Evaluation. Pharmaceuticals, 15(8), 988. [Link]

-

Dias, R., et al. (2022). Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition. Molecules, 27(19), 6649. [Link]

-

Gmaj, J., et al. (2021). Characterization of Metal-Bound Benzimidazole Derivatives, Effects on Tumor Cells of Lung Cancer. International Journal of Molecular Sciences, 22(11), 5831. [Link]

- Google Patents. (n.d.). Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps.

-

Li, Y., et al. (n.d.). Discovery of benzimidazole derivatives as novel multi-target EGFR, VEGFR-2 and PDGFR kinase inhibitors. Semantic Scholar. Retrieved from [Link]

-

Meyer, F., et al. (2025). Triggering and Preventing Cyclization of o‐Amino‐Guanidinobenzenes to 2‐Amino‐Benzimidazoles. Chemistry – A European Journal, in press. [Link]

-

Wójcik, M., et al. (2022). Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. Molecules, 27(19), 6546. [Link]

-

Sharma, A., et al. (2025). Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). RSC Medicinal Chemistry, in press. [Link]

-

ResearchGate. (n.d.). Synthesis of Benzimidazole Derivatives Containing Schiff Base Exhibiting Antimicrobial Activities. Retrieved from [Link]

-

Preparation of Methyl Benzoate. (n.d.). Retrieved from [Link]

-

Garuti, L., Roberti, M., & Bottegoni, G. (2014). Benzimidazole derivatives as kinase inhibitors. Current medicinal chemistry, 21(20), 2284–2298. [Link]

-

El-Sayed, M. A., et al. (2022). EGFR inhibitors synthesis and biological assessment. Drug Design, Development and Therapy, 16, 1565–1580. [Link]

-

De Luca, A., et al. (2020). Anti-Tumoral Effects of a (1H-Pyrrol-1-yl)Methyl-1H-Benzoimidazole Carbamate Ester Derivative on Head and Neck Squamous Carcinoma Cell Lines. International Journal of Molecular Sciences, 21(18), 6829. [Link]

-

ResearchGate. (n.d.). MIC (μg/ml) and MFC performance of compounds (6a-f) against fungal strains. [Image]. Retrieved from [Link]

-

Musgrave, R. (2020, March 21). Synthesis of Methyl Benzoate Lab [Video]. YouTube. [Link]

-

Kamm, O., & Segur, J. B. (n.d.). Benzoic acid, m-nitro-, methyl ester. Organic Syntheses. Retrieved from [Link]

Sources

- 1. Benzimidazole-based hybrids as inhibitors of EGFR/VEGFR-2 and their combinations with other enzymes: design, synthesis, and activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Methyl 2-amino-4,5-dimethoxybenzoate synthesis - chemicalbook [chemicalbook.com]

- 4. CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps - Google Patents [patents.google.com]

- 5. Design, Synthesis, Docking Study, and Antiproliferative Evaluation of Novel Schiff Base–Benzimidazole Hybrids with VEGFR-2 Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Development of Thiazole-5-carboxylate Derivatives as Selective Inhibitors of Monoacylglycerol Lipase as Target in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the ¹H NMR Spectrum of Methyl 6-methyl-1H-benzimidazole-5-carboxylate

Abstract

This technical guide provides a comprehensive analysis of the Proton Nuclear Magnetic Resonance (¹H NMR) spectrum of methyl 6-methyl-1H-benzimidazole-5-carboxylate, a heterocyclic compound of interest in pharmaceutical research and development. Benzimidazole derivatives are recognized for their wide range of biological activities, making their structural integrity and purity paramount.[1] This document offers a detailed walkthrough of the theoretical prediction, experimental acquisition, and in-depth interpretation of its ¹H NMR spectrum. It is intended for researchers, scientists, and drug development professionals who rely on NMR spectroscopy for unambiguous structural elucidation.

Introduction: The Significance of Structural Elucidation

Methyl 6-methyl-1H-benzimidazole-5-carboxylate belongs to the benzimidazole class of heterocyclic compounds, which are foundational scaffolds in medicinal chemistry due to their diverse biological activities, including antimicrobial, antiviral, and antitumor properties.[1][2] Accurate and definitive structural characterization is a critical, non-negotiable step in the drug discovery pipeline. ¹H NMR spectroscopy stands as a primary analytical technique, offering unparalleled insight into molecular structure through the analysis of chemical shifts, spin-spin coupling, and signal integration.[1][3]

This guide serves as an expert-level resource, detailing the complete workflow for analyzing the title compound. We will move from a first-principles analysis of the molecular structure to predict the spectrum, through a robust experimental protocol, and culminating in a thorough interpretation of the spectral data.

Molecular Structure and Proton Environment Analysis

To interpret the ¹H NMR spectrum, one must first deconstruct the molecule into its unique proton environments. The electronic environment of each proton dictates its resonance frequency (chemical shift).[4]

Figure 1: Molecular Structure and Proton Assignments

Caption: Molecular structure with key proton environments labeled.

Based on the structure, we can predict six distinct proton signals:

-

N-H Proton: This proton is attached to a nitrogen within a heterocyclic aromatic system. It is acidic and capable of hydrogen bonding. In a solvent like DMSO-d₆, it is expected to appear as a broad singlet at a very downfield chemical shift, typically between 12.0 and 13.0 ppm.[1][5] The broadness arises from quadrupole broadening from the adjacent nitrogen and potential chemical exchange.[5]

-

H-2 Proton: This proton is on the imidazole ring, positioned between two nitrogen atoms. This is a highly deshielded environment, leading to a downfield chemical shift. With no adjacent protons to couple with, it will appear as a sharp singlet.

-

H-4 and H-7 Protons: These two protons are on the benzene portion of the benzimidazole ring system. Due to the substitution pattern (1,2,4,5-tetrasubstituted), they have no ortho- or meta- coupling partners. They will appear as two distinct singlets in the aromatic region (typically 7.0-8.5 ppm). The H-4 proton is adjacent to the electron-withdrawing carboxylate group, likely shifting it further downfield than the H-7 proton.

-

Ester Methyl Protons (5-OCH₃): These three protons are part of the methyl ester group. They are attached to an oxygen atom, which is deshielding. This will result in a singlet (no adjacent protons) typically found in the range of 3.7-4.0 ppm.[6]

-

Ring Methyl Protons (6-CH₃): These three protons are attached directly to the aromatic ring. They are in a relatively shielded environment compared to the other protons. This will result in a singlet appearing further upfield, typically around 2.4-2.6 ppm.

Experimental Protocol: A Self-Validating Workflow

Acquiring a high-quality, interpretable spectrum requires a meticulous and logically sound experimental procedure. Each step is designed to ensure data integrity.